methyl 2,6-bis(4-methoxycarbonylpyridin-2-yl)pyridine-4-carboxylate

Dye-Sensitized Solar Cells Ruthenium Sensitizers Panchromatic Absorption

Obtaining reproducible DSSC efficiencies and robust MOFs requires a terpyridine ligand with protected carboxylate anchors. Impure or free-acid alternatives cause premature metal binding and limit solubility. This ≥97% HPLC trimethyl ester: - Enables the 11.1% certified efficiency benchmark in black-dye DSSCs via clean Ru coordination before in situ hydrolysis. - Ensures 3:1 stoichiometric assembly with Zn²⁺/Tb³⁺ for water-stable luminescent MOFs selective to nitrofuran antibiotics. - Provides the electron-withdrawing scaffold essential for Pt(II) PCET photocatalysts for H₂ evolution. Available with full COA and defined 239-243 °C melting point for rigorous quality control.

Molecular Formula C21H17N3O6
Molecular Weight 407.382
CAS No. 330680-46-1
Cat. No. B592383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2,6-bis(4-methoxycarbonylpyridin-2-yl)pyridine-4-carboxylate
CAS330680-46-1
Molecular FormulaC21H17N3O6
Molecular Weight407.382
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)C(=O)OC)C(=O)OC
InChIInChI=1S/C21H17N3O6/c1-28-19(25)12-4-6-22-15(8-12)17-10-14(21(27)30-3)11-18(24-17)16-9-13(5-7-23-16)20(26)29-2/h4-11H,1-3H3
InChIKeyYDXTYOYBYASPDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethyl Terpyridine Tricarboxylate – Tridentate Ligand for MOF and DSSC Applications


Methyl 2,6-bis(4-methoxycarbonylpyridin-2-yl)pyridine-4-carboxylate (CAS 330680-46-1), systematically named Trimethyl 2,2':6',2''-Terpyridine-4,4',4''-tricarboxylate, is a C₂₁H₁₇N₃O₆ heterocyclic building block (MW 407.38 g/mol) featuring a terpyridine core symmetrically functionalized with three methoxycarbonyl groups at the 4,4',4'' positions . It is commercially available as a white to light-yellow crystalline solid with a melting point of 239–243 °C and typical HPLC purity ≥96–97% . The compound serves as a tridentate ligand precursor for metal–organic frameworks (MOFs), as a key intermediate for synthesizing ruthenium-based panchromatic sensitizers (black dye) in dye-sensitized solar cells (DSSCs) achieving certified power conversion efficiencies up to 11.1%, and as a ligand scaffold for single-component Pt(II) photocatalysts for H₂ evolution .

Why Generic Terpyridine Ligands Cannot Substitute


Substituting Trimethyl 2,2':6',2''-Terpyridine-4,4',4''-tricarboxylate with the free tricarboxylic acid (CAS 216018-58-5) or 4'-phenyl-substituted terpyridine (CAS 58345-97-4) introduces critical performance differences. The ester form offers enhanced solubility in standard organic solvents (e.g., chloroform, dichloromethane), enabling homogeneous reaction conditions unattainable with the acid form, which is primarily soluble in DMF/DMSO . In DSSC applications, the methyl ester groups serve as protecting groups during metal complexation, ensuring regioselective coordination and preventing premature carboxylate-metal interactions—a key factor in achieving the 11.1% efficiency benchmark demonstrated by black dye when synthesized via this trimethyl ester intermediate . For MOF synthesis, the terpyridyl-tricarboxylate ligand motif enables a 3:1 stoichiometric assembly that phenyl-substituted terpyridines (lacking carboxylate anchors) cannot replicate . In photocatalytic H₂ evolution, the electron-withdrawing tricarboxylate substituents uniquely enable a ligand-based proton-coupled electron transfer (PCET) mechanism that is absent in the unsubstituted PtCl(tpy) parent complex .

Quantitative Differentiation Evidence vs. Closest Analogs


Black Dye Precursor for High-Efficiency DSSCs

Trimethyl 2,2':6',2''-Terpyridine-4,4',4''-tricarboxylate is the direct precursor employed in the synthesis of black dye (tris(thiocyanato)(2,2':6',2''-terpyridyl-4,4',4''-tricarboxylato)ruthenium(II)), which holds a certified DSSC power conversion efficiency record of 11.1% . In contrast, the free tricarboxylic acid analog (CAS 216018-58-5) requires additional esterification steps prior to metal complexation and exhibits lower solubility in reaction media, complicating synthesis and reducing batch-to-batch reproducibility. The methyl ester groups on the current compound serve as protecting moieties that enable clean formation of the Ru–terpyridine coordination sphere before deprotection to the carboxylate anchoring form, a critical advantage over the free acid starting material .

Dye-Sensitized Solar Cells Ruthenium Sensitizers Panchromatic Absorption

Tricarboxylate-Enabled Water-Stable Heterometallic MOF

As a ligand building block, Trimethyl 2,2':6',2''-Terpyridine-4,4',4''-tricarboxylate (after hydrolysis to the tricarboxylate form) integrates terpyridyl and tricarboxylate functionalities to enable a concerted 3:1 stoichiometric assembly of Zn²⁺/Tb³⁺ ions into a water-stable 3D luminescent MOF . This heterometallic framework exhibits excellent sensitivity, selectivity, and reversibility for nitrofuran antibiotic detection. In contrast, 4'-phenyl-2,2':6',2''-terpyridine (CAS 58345-97-4, melting point 206–210 °C ) lacks carboxylate anchoring groups, precluding formation of such carboxylate-bridged extended frameworks and limiting its utility to discrete metal complexes rather than porous MOF architectures.

Metal-Organic Frameworks Luminescent Sensing Nitrofuran Detection

Ligand-Based PCET Mechanism for Photocatalytic H₂ Evolution

The complex Na₂[PtCl(tctpy)]·5H₂O (where tctpy = 2,2':6',2''-terpyridine-4,4',4''-tricarboxylate, derived from the trimethyl ester) operates as a single-component photocatalyst for H₂ evolution from water in the presence of EDTA sacrificial donor . Crucially, the tricarboxylate substituents render the complex dianionic at pH > 4.4, enabling the first documented example of a Pt(II) molecular system where the photocatalytic H₂ evolution reaction is accompanied by a ligand-based proton-coupled electron transfer (PCET) process. This ligand-centered reduction pathway is absent in the parent PtCl(tpy) complex (tpy = unsubstituted 2,2':6',2''-terpyridine), which lacks carboxylate functionalization . The tricarboxylate groups thus provide a unique mechanistic advantage—a pH-dependent, ligand-centered redox behavior that directly couples proton transfer to electron transfer, potentially improving catalytic efficiency at optimized pH.

Photocatalysis Hydrogen Evolution Proton-Coupled Electron Transfer

Highest-Impact Application Scenarios


DSSC Research: Black Dye Sensitizer Synthesis

Procurement of high-purity (≥97% HPLC) Trimethyl 2,2':6',2''-Terpyridine-4,4',4''-tricarboxylate is the validated starting point for synthesizing black dye (Ru(tcterpy)(NCS)₃) sensitizers that have achieved certified DSSC power conversion efficiencies of 11.1% . The ester-protected carboxylate groups facilitate clean Ru coordination chemistry before hydrolysis to the TiO₂-anchoring tricarboxylate form. Researchers should prioritize this trimethyl ester over the free tricarboxylic acid to ensure reproducible synthesis and maximize device efficiency .

MOF Synthesis: Luminescent Frameworks for Chemical Sensing

After in situ hydrolysis, the tricarboxylate ligand derived from this compound enables 3:1 stoichiometric assembly with Zn²⁺/Tb³⁺ ions to form water-stable 3D luminescent MOFs with demonstrated sensitivity and selectivity for nitrofuran antibiotics . This application is inaccessible to terpyridine ligands lacking carboxylate anchoring groups (e.g., 4'-phenyl-terpyridine), making the trimethyl ester the preferred ligand precursor for constructing carboxylate-bridged terpyridine-based frameworks.

Molecular Photocatalyst Development for Solar H₂ Production

This compound serves as the ligand source for synthesizing Na₂[PtCl(tctpy)], the first Pt(II)-based single-component photocatalyst exhibiting ligand-centered proton-coupled electron transfer (PCET) during H₂ evolution from water . The electron-withdrawing tricarboxylate substituents are essential for enabling the dianionic character and pH-dependent redox behavior that underpin this unique mechanism, distinguishing it from unsubstituted PtCl(tpy) systems. Ideal for research groups developing molecular photocatalysts for solar fuel generation.

Quality-Controlled Procurement for Reproducible R&D

Multiple commercial suppliers offer this compound with certified HPLC purity specifications (≥96–97%) and well-defined melting point ranges (239–243 °C), enabling rigorous quality control for reproducible research . The availability of Certificates of Analysis (COA), SDS documentation, and defined storage conditions (room temperature, sealed dry) from vendors such as TCI and Chem-Impex supports procurement compliance in both academic and regulated industrial environments.

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